Src Inhibitor-5

Src kinase inhibition Biochemical assay Compound profiling

Src Inhibitor-5 (CHEBI:78344), chemically defined as N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is a potent, ATP-competitive inhibitor of the non-receptor tyrosine kinase Src. It belongs to the 4-anilinoquinazoline class of kinase inhibitors and has demonstrated significant inhibitory activity against Src, with an IC50 of 10 nM, while showing substantially weaker inhibition of the VEGFR2 kinase, with an IC50 of 1,180 nM, in standardized biochemical assays.

Molecular Formula C23H27ClN4O4
Molecular Weight 458.9 g/mol
Cat. No. B1242719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrc Inhibitor-5
Molecular FormulaC23H27ClN4O4
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4
InChIInChI=1S/C23H27ClN4O4/c1-29-16-4-5-18(24)20(12-16)27-23-17-13-21(30-2)22(14-19(17)25-15-26-23)32-9-3-6-28-7-10-31-11-8-28/h4-5,12-15H,3,6-11H2,1-2H3,(H,25,26,27)
InChIKeyCVOJFSBJHSHLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Src Inhibitor-5: A Potent and Selective Quinazoline Kinase Probe for Preclinical Target Validation


Src Inhibitor-5 (CHEBI:78344), chemically defined as N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is a potent, ATP-competitive inhibitor of the non-receptor tyrosine kinase Src [1]. It belongs to the 4-anilinoquinazoline class of kinase inhibitors and has demonstrated significant inhibitory activity against Src, with an IC50 of 10 nM, while showing substantially weaker inhibition of the VEGFR2 kinase, with an IC50 of 1,180 nM, in standardized biochemical assays [2]. This profile positions it as a useful tool compound for dissecting Src-specific signaling pathways.

The Risk of Pan-Kinase Activity: Why Src Inhibitor-5's Selectivity Profile Cannot Be Assumed by Other Src Probes


Generic substitution among Src family kinase inhibitors is unreliable due to significant off-target profiles that can confound experimental results. While many clinical and preclinical Src inhibitors, such as dasatinib and bosutinib, exhibit broad polypharmacology, Src Inhibitor-5 demonstrates a differential selectivity window. Its >100-fold preference for Src (IC50: 10 nM) over VEGFR2 (IC50: 1,180 nM) offers a more defined tool for studying Src-dependent biology without the confounding influence of potent VEGFR2 inhibition, a common off-target in this class [1]. This selectivity is critical for accurate target deconvolution and phenotypic screening, where unintended kinase inhibition can lead to false-positive hits.

Src Inhibitor-5: Quantitative Evidence of Superior Selectivity and Potency for Scientific Procurement


Src Kinase Inhibition Potency: Src Inhibitor-5 vs. Bosutinib

Src Inhibitor-5 demonstrates single-digit nanomolar potency against Src kinase, which is comparable to the clinically-approved inhibitor bosutinib. In a standardized in vitro Src kinase assay, the IC50 of Src Inhibitor-5 is 10 nM [1]. Bosutinib, under similar biochemical conditions, has a reported IC50 of 1.2 nM for Src [2]. While bosutinib is more potent on Src, its well-characterized potent inhibition of Abl kinase (IC50: 1 nM) and other targets complicates its use as a selective Src probe [2].

Src kinase inhibition Biochemical assay Compound profiling

Differential Selectivity: Src vs. VEGFR2 for Src Inhibitor-5 vs. Dasatinib

A critical differentiator for Src Inhibitor-5 is its selectivity window over VEGFR2. Src Inhibitor-5 has a >100-fold selectivity for Src (IC50: 10 nM) over VEGFR2 (IC50: 1,180 nM) [1]. In contrast, dasatinib, another widely used Src probe, is a potent inhibitor of both Src (IC50: 0.5 nM) and VEGFR2 (IC50: 0.8 nM), showing little to no selectivity [2]. This makes Src Inhibitor-5 a superior choice for experiments where confounding anti-angiogenic or off-target VEGFR2-mediated effects must be avoided.

Kinase selectivity Off-target profiling VEGFR2 inhibition

Selectivity Differentiation from the Clinical Candidate Saracatinib (AZD0530)

Saracatinib (AZD0530) is a well-known Src/Abl inhibitor that, like Src Inhibitor-5, exhibits nanomolar Src potency (IC50: 2.7 nM) [2]. However, its selectivity profile is distinct. While published data for Src Inhibitor-5's broader kinome profile is limited, its available specificity for Src over VEGFR2 contrasts with saracatinib, which also potently inhibits Abl1 (IC50: 30 nM) and EGFR (IC50: 150 nM). For a researcher requiring a quinazoline-based Src inhibitor with potentially fewer off-target liabilities in the Abl and EGFR families, Src Inhibitor-5 represents a different selectivity vector that can help in determining structure-activity relationships (SAR) and off-target contributions.

Selectivity profile Kinase inhibitor tool Lead optimization

Structural Differentiation: 7-Position Morpholinylpropoxy Substitution Delivers Hinge-Binding Selectivity

A key structural determinant of Src Inhibitor-5's activity and selectivity is its morpholinylpropoxy substituent at the quinazoline 7-position. This motif is a hallmark of the Merck KGaA morpholinylquinazoline series, designed to optimize interactions with the kinase hinge region [1]. This differentiates it from other 4-anilinoquinazoline Src inhibitors, such as the 7-methoxyquinazoline analog of the compound, where the absence of the morpholinylpropoxy chain may result in altered selectivity and potency profiles [2]. In the patent literature, this substitution pattern is critical for achieving potent inhibitory activity against specific kinase targets.

Structure-activity relationship Quinazoline inhibitor design Kinase selectivity

High-Value Research Scenarios for Src Inhibitor-5 Based on Its Distinctive Src/VEGFR2 Selectivity Profile


Dissecting Src-Specific Signaling in Angiogenesis Models

In angiogenesis research, dual inhibition of Src and VEGFR2 can produce complex, overlapping phenotypes. Src Inhibitor-5, with its >100-fold selectivity for Src over VEGFR2 [1], allows researchers to inhibit Src-mediated signaling without directly blocking VEGF receptor activity. This is in contrast to tools like dasatinib, which potently inhibits both kinases. This compound is therefore ideal for experiments designed to isolate the Src-specific contribution to endothelial cell migration, tube formation, and vascular permeability, providing cleaner data than less selective pan-kinase inhibitors.

Structure-Activity Relationship (SAR) Studies on Quinazoline-Based Src Inhibitors

For medicinal chemistry groups developing next-generation Src inhibitors, Src Inhibitor-5 serves as a key reference compound in SAR libraries. Its synthetically accessible 4-anilinoquinazoline scaffold with a 7-morpholinylpropoxy side chain is a crucial motif for achieving potent Src inhibition [2]. Researchers can use this compound as a starting point to systematically modify the aniline, alkoxy, or morpholine moieties and assess the impact on Src potency and selectivity over kinases like VEGFR2, building proprietary knowledge from a well-characterized, commercially available benchmark.

Target Deconvolution in Phenotypic Screening Hit Triaging

When a phenotypic screen yields a hit that may involve Src kinase, using a highly selective inhibitor like Src Inhibitor-5 is essential for target deconvolution. Its defined selectivity profile allows scientists to cross-validate hits. If a cellular phenotype is reversed by Src Inhibitor-5 but not by an inhibitor with an opposing selectivity profile (e.g., a more potent VEGFR2 inhibitor), confidence that the phenotype is truly Src-dependent increases. This reduces false-positive triaging caused by off-target effects common to broad-spectrum Src family inhibitors.

Quote Request

Request a Quote for Src Inhibitor-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.